

# Comparative Guide to the Potential Cost-Effectiveness of CBP-1018 Therapy

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## Compound of Interest

Compound Name: CBP-1018

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This guide provides a comparative overview of the emerging therapy **CBP-1018** and current standard-of-care treatments for cancers targeted in its ongoing clinical trials. Due to the early stage of **CBP-1018**'s clinical development, direct cost-effectiveness data is not yet available. This document, therefore, presents a framework for its potential evaluation by summarizing existing data for comparator therapies and outlining a hypothetical protocol for a future cost-effectiveness analysis of **CBP-1018**.

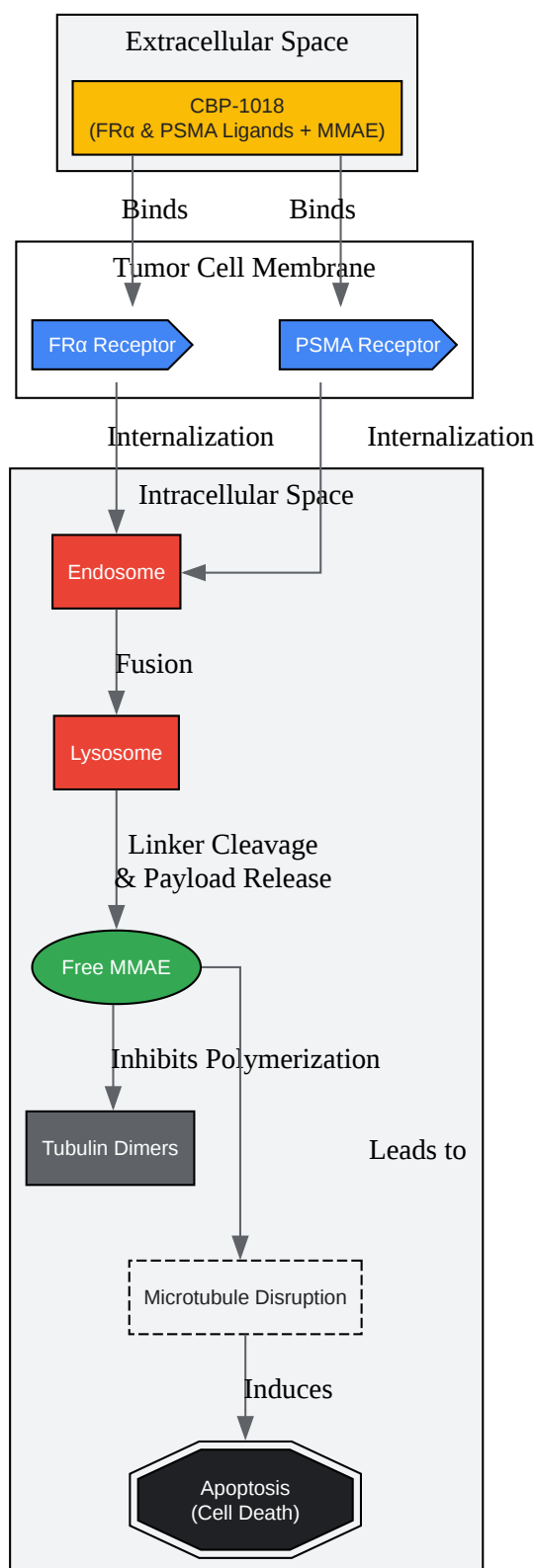
## Introduction to CBP-1018

**CBP-1018** is a first-in-class, bi-ligand drug conjugate currently in Phase I clinical trials for advanced solid tumors.[1][2][3] It is developed on Coherent Biopharma's Bi-XDC (Bi-ligand Drug Conjugate) technology platform.[1][4]

- **Mechanism of Action:** **CBP-1018** simultaneously targets two cell surface receptors: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FR $\alpha$ ), which are overexpressed in various solid tumors, including prostate, renal, and lung cancers.[3][5][6] This dual-targeting is designed to enhance tumor specificity and uptake.[4][7]
- **Payload:** The cytotoxic payload is monomethyl auristatin E (MMAE), a potent tubulin inhibitor.[3][8] MMAE is delivered into the cancer cells upon receptor binding and internalization of **CBP-1018**. [4][9]

- Technology Platform: The Bi-XDC platform utilizes small molecule ligands, which may offer advantages over antibody-drug conjugates (ADCs) such as smaller molecular size, potentially leading to better tumor penetration and faster clearance from systemic circulation. [\[4\]](#)

## Signaling Pathway and Mechanism of Action of CBP-1018



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Caption: Mechanism of action of **CBP-1018**.

## Comparative Landscape: Efficacy and Cost-Effectiveness of Standard-of-Care Therapies

The following tables summarize publicly available data on the efficacy and cost-effectiveness of current standard-of-care treatments for the primary cancer types being investigated for **CBP-1018** therapy. This information provides a benchmark against which the future performance of **CBP-1018** may be evaluated.

### Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Table 1: Efficacy and Cost-Effectiveness of Standard Therapies for mCRPC

Therapy	Key Efficacy Outcomes	Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained	Reference
Docetaxel	Standard first-line chemotherapy for mCRPC.	£28,000–£33,000 (vs. mitoxantrone)	<a href="#">[10]</a>
Abiraterone Acetate	Used in both pre- and post-docetaxel settings.	\$91,000 - \$389,000	<a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Enzalutamide	Used in both pre- and post-docetaxel settings.	\$42,325 - \$154,300	<a href="#">[10]</a> <a href="#">[12]</a>

QALY: Quality-Adjusted Life Year. ICER values can vary significantly based on the comparator, patient population, and healthcare system perspective.

### Advanced Renal Cell Carcinoma (RCC)

Table 2: Efficacy and Cost-Effectiveness of Standard Therapies for Advanced RCC

Therapy	Key Efficacy Outcomes	Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained	Reference
Sunitinib	A standard first-line VEGF TKI.	\$52,593 (vs. interferon)	[9]
Pazopanib	A VEGF TKI with similar efficacy to sunitinib but a different side-effect profile.	Dominant (more effective and less costly) vs. sunitinib in some analyses.	[1][3]
Nivolumab + Ipilimumab	A first-line immunotherapy combination.	\$297,465 - \$348,516 (vs. sunitinib)	[13]

VEGF TKI: Vascular Endothelial Growth Factor Tyrosine Kinase Inhibitor.

## Advanced Non-Small Cell Lung Cancer (NSCLC)

Table 3: Efficacy and Cost-Effectiveness of Standard Therapies for Advanced NSCLC

Therapy	Key Efficacy Outcomes	Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained	Reference
Cisplatin + Etoposide	A standard first-line chemotherapy regimen.	Cost-effective in certain settings, but with a high cost per QALY in others.	[14][15]
Pembrolizumab	An immune checkpoint inhibitor, often used first-line in patients with high PD-L1 expression.	\$70,725 - \$147,365 (vs. chemotherapy)	[2][4][7]

PD-L1: Programmed death-ligand 1.

## Hypothetical Experimental Protocol for Cost-Effectiveness Analysis of **CBP-1018**

The following outlines a potential methodology for a formal cost-effectiveness analysis of **CBP-1018** once sufficient clinical data becomes available, likely from Phase III trials.

### Study Design

A model-based cost-utility analysis will be conducted from a healthcare payer perspective. A partitioned survival model or a Markov model would be appropriate to simulate the disease progression of patients with advanced solid tumors. The model will have three primary health states:

- Progression-Free: Patients are alive and their disease has not progressed.
- Progressed Disease: Patients are alive but their disease has progressed.
- Death: The absorbing state.

The time horizon for the model will be a lifetime to capture all relevant costs and outcomes.

### Patient Population

The patient population will mirror that of the pivotal clinical trials for **CBP-1018**, with specific cohorts for metastatic castration-resistant prostate cancer, advanced renal cell carcinoma, and advanced non-small cell lung cancer.

### Comparators

The choice of comparators will be the relevant standard-of-care treatments for each cancer cohort at the time of the analysis (as outlined in Tables 1-3).

### Clinical Data Inputs

- Efficacy: Progression-free survival (PFS) and overall survival (OS) data for **CBP-1018** and comparator arms will be sourced from head-to-head or network meta-analyses of

randomized controlled trials.

- Adverse Events: The incidence and severity of treatment-related adverse events will be obtained from clinical trial safety data.
- Health-Related Quality of Life (Utilities): Utility values for each health state (progression-free and progressed disease) and disutilities associated with adverse events will be derived from patient-reported outcome data from clinical trials (e.g., using the EQ-5D instrument) or from the published literature.

## Cost Inputs

- Drug Costs: Acquisition and administration costs for **CBP-1018** and comparator therapies.
- Disease Management Costs: Costs associated with routine monitoring, physician visits, and supportive care in each health state.
- Adverse Event Costs: Costs of managing treatment-related side effects.
- End-of-Life Care Costs: Costs incurred in the terminal phase of the illness.

All costs will be reported in a specific currency (e.g., USD) for a designated year.

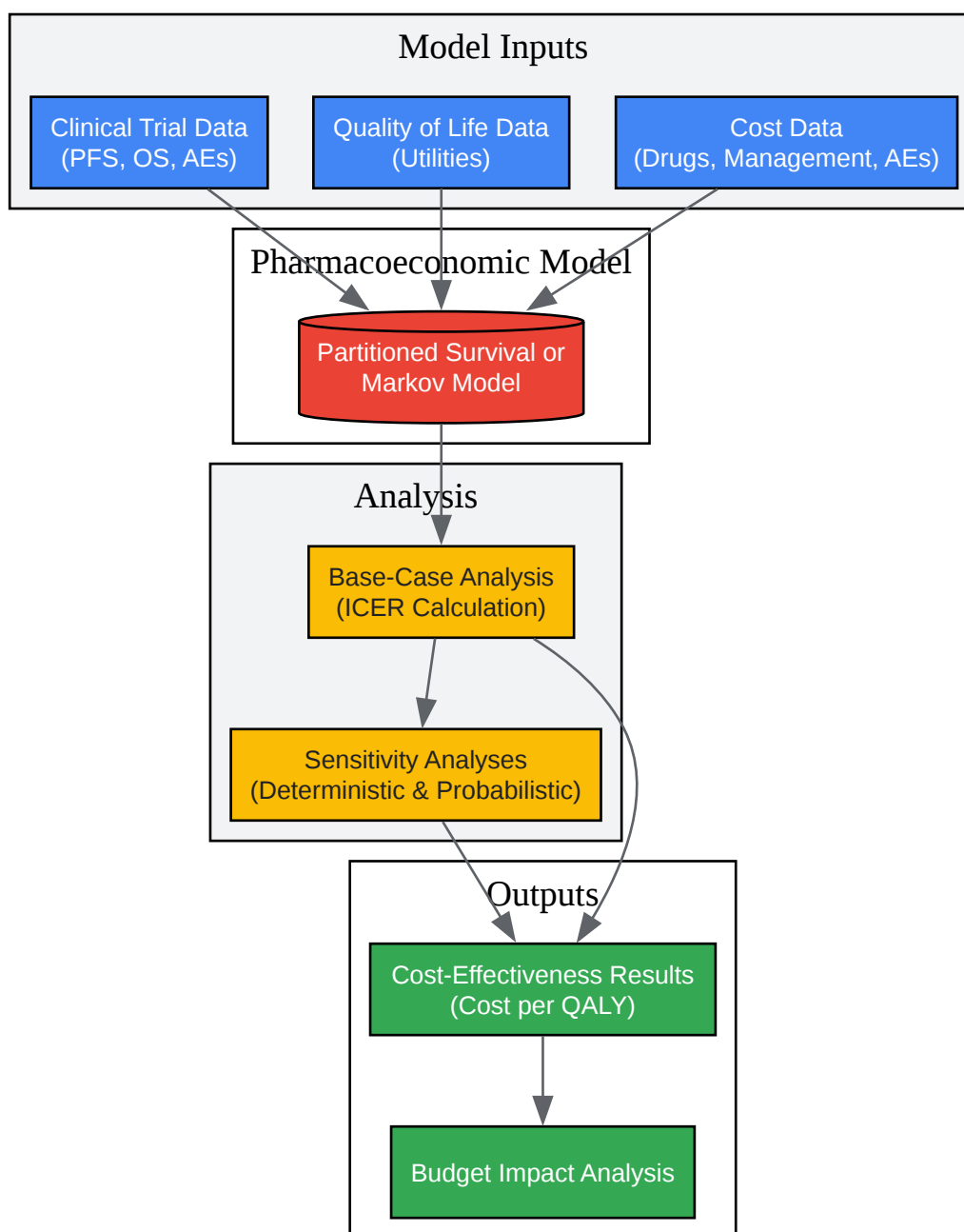
## Outcome Measures

- Primary Outcome: The primary outcome will be the Incremental Cost-Effectiveness Ratio (ICER), expressed as the cost per Quality-Adjusted Life Year (QALY) gained.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Secondary Outcomes: Life-Years Gained (LYG), total costs, and budget impact analysis.

## Sensitivity Analyses

Deterministic and probabilistic sensitivity analyses will be performed to assess the robustness of the model's results to uncertainty in the input parameters.

## Hypothetical Experimental Workflow for Cost-Effectiveness Analysis



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Caption: Hypothetical workflow for a cost-effectiveness analysis.

## Conclusion

**CBP-1018** represents a novel approach to cancer therapy with its dual-targeting mechanism. While preliminary clinical data is emerging, a comprehensive evaluation of its cost-



effectiveness will be crucial for its future positioning in the therapeutic landscape. The data and methodologies presented in this guide offer a preliminary framework for researchers and drug development professionals to consider as more mature clinical trial results for **CBP-1018** become available. The ultimate value of **CBP-1018** will be determined by a thorough assessment of its clinical benefits in relation to its costs compared to established standards of care.

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## References

- 1. [jmcp.org](http://jmcp.org) [[jmcp.org](http://jmcp.org)]
- 2. Cost-effectiveness of pembrolizumab in combination with chemotherapy in the 1st line treatment of non-squamous NSCLC in the US - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 3. Cost-Effectiveness of Pazopanib Versus Sunitinib for Renal Cancer in the United States - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. Cost Effectiveness of Pembrolizumab vs. Standard-of-Care Chemotherapy as First-Line Treatment for Metastatic NSCLC that Expresses High Levels of PD-L1 in the United States - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 5. Frontiers | Cost-Effectiveness of Pembrolizumab for the treatment of Non–Small-Cell lung cancer: A systematic review [[frontiersin.org](http://frontiersin.org)]
- 6. Cost-effectiveness of pazopanib compared with sunitinib in metastatic renal cell carcinoma in Canada - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 7. Cost-effectiveness analysis of pembrolizumab as an adjuvant treatment of early-stage non-small cell lung cancer following complete resection and platinum-based chemotherapy in Canada - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 8. Cost-effectiveness analysis of abiraterone and sipuleucel-T in asymptomatic metastatic castration-resistant prostate cancer - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 9. [cancernetwork.com](http://cancernetwork.com) [[cancernetwork.com](http://cancernetwork.com)]
- 10. Cost-effectiveness of docetaxel in high-volume hormone-sensitive metastatic prostate cancer - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- 11. Therapeutic Options in Docetaxel-Refractory Metastatic Castration-Resistant Prostate Cancer: A Cost-Effectiveness Analysis | PLOS One [journals.plos.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. ascopubs.org [ascopubs.org]
- 14. Cost-Effectiveness of Hypothetical New Cancer Drugs in Patients with Advanced Small-Cell Lung Cancer: Results of a Markov Chain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cost-effectiveness analysis of cisplatin plus etoposide and carboplatin plus paclitaxel in a phase III randomized trial for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Do you know what a QALY is, and how to calculate it? [celforpharma.com]
- 17. healthjournalism.org [healthjournalism.org]
- 18. Quality-adjusted life year - Wikipedia [en.wikipedia.org]
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